molecular formula C17H13Cl2NO2 B5069654 8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline

8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline

Cat. No. B5069654
M. Wt: 334.2 g/mol
InChI Key: AAFHSIABNBCTGD-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with an ethoxy group attached at the 8th position. The ethoxy group is further substituted with a 2,4-dichlorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with an ethoxy group attached at the 8th position. This ethoxy group would be further substituted with a 2,4-dichlorophenoxy group .


Chemical Reactions Analysis

Again, while specific reactions involving “8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline” are not available, quinolines are known to undergo a variety of reactions including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the dichlorophenoxy group could potentially increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some quinoline derivatives are used as antimicrobial agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its potential applications. Quinoline derivatives have been extensively studied for their potential use in medicinal chemistry .

properties

IUPAC Name

8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-13-6-7-15(14(19)11-13)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFHSIABNBCTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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